Antiproliferative Activity vs. 6-Methylpurine
The active metabolite generated from 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, 2-fluoroadenine (F-Ade), exhibits potent cytotoxicity against CEM human leukemia cells with an IC₅₀ of 0.15 ± 0.07 µM. This represents a 60-fold greater potency compared to another purine base prodrug metabolite, 6-methylpurine (MeP), which has an IC₅₀ of 9 ± 4 µM in the same cell line [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 ± 0.07 µM (2-fluoroadenine) |
| Comparator Or Baseline | 6-methylpurine (MeP): 9 ± 4 µM |
| Quantified Difference | 2-fluoroadenine is 60-fold more potent (p < 0.05) |
| Conditions | CEM human leukemia cell line; mean ± SD of 3 determinations [1] |
Why This Matters
This data establishes the high intrinsic potency of the 2-fluoroadenine core, validating the choice of this scaffold for developing potent antileukemic agents.
- [1] Parker WB, Allan PW, Shaddix SC, Rose LM, Speegle HF, Gillespie GY, Bennett LL Jr. Metabolism and Metabolic Actions of 6-Methylpurine and 2-Fluoroadenine in Human Cells. Biochemical Pharmacology. 1998;55(10):1673-1681. doi:10.1016/S0006-2952(98)00046-2 View Source
